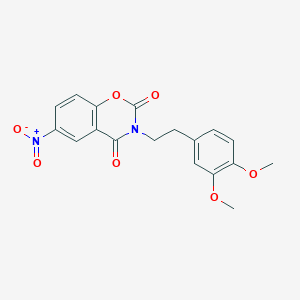

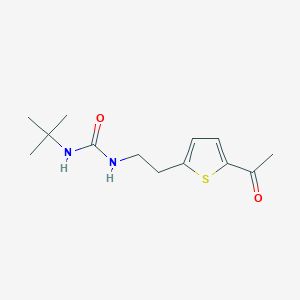

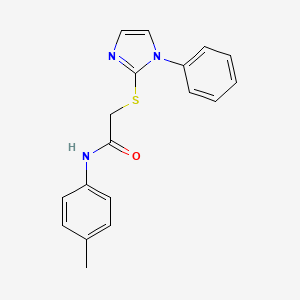

3-(3,4-dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dimethoxyphenethylamine is an aromatic ether that is a derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions . It is an alkaloid isolated from the Cactaceae family .

Synthesis Analysis

One of the earliest syntheses of 3,4-Dimethoxyphenethylamine (referred to as “homoveratrylamine”) was reported by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin .Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxyphenethylamine is C10H15NO2 . It has an average mass of 181.232 Da and a monoisotopic mass of 181.110275 Da .Chemical Reactions Analysis

N-benzyl-N-methyl-3,4-dimethoxyphenethylamine is prepared by reacting 3,4-dimethoxyphenethylamine with a mixture of benzaldehyde and formaldehyde in the presence of hydrogen and a catalyst .Physical And Chemical Properties Analysis

The density of 3,4-Dimethoxyphenethylamine is 1.0±0.1 g/cm3. It has a boiling point of 324.1±0.0 °C at 760 mmHg. Its vapour pressure is 0.0±0.7 mmHg at 25°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on 1,3-benzoxazine derivatives, including those with nitro substituents and methoxy groups, focuses on the synthesis of new chemical entities. For instance, Crum and Franks (1965) reported on the preparation and spectral analysis of various 3-substituted 2H-1,3-benzoxazine-2,4(3H)-dione derivatives, highlighting the diverse potential for chemical modifications within this class of compounds (Crum & Franks, 1965). These synthetic approaches allow for the exploration of a wide range of biological activities by introducing different substituents.

Antimycobacterial Activity

A significant area of research for 1,3-benzoxazine derivatives is their antimycobacterial activity. Waisser et al. (2003, 2007) have conducted extensive studies on derivatives of 1,3-benzoxazine for their potential against Mycobacterium species, including Mycobacterium tuberculosis. These studies involve the synthesis of halogenated and benzyl-substituted derivatives, revealing structure-activity relationships and identifying promising candidates for further development as antimycobacterial agents (Waisser et al., 2003), (Waisser et al., 2007).

Mécanisme D'action

Target of Action

It is known that similar compounds in the phenethylamine class, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine .

Mode of Action

Related compounds like 3,4-dimethoxyphenethylamine have been reported to have some activity as a monoamine oxidase inhibitor .

Biochemical Pathways

It is known that similar compounds can influence the monoamine oxidase pathway .

Result of Action

Related compounds like 3,4-dimethoxyphenethylamine have been reported to have some activity as a monoamine oxidase inhibitor , which could potentially lead to increased levels of monoamine neurotransmitters in the brain.

Propriétés

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-nitro-1,3-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7/c1-25-15-5-3-11(9-16(15)26-2)7-8-19-17(21)13-10-12(20(23)24)4-6-14(13)27-18(19)22/h3-6,9-10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQJQJOCZNYZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Spiro[2.3]hexan-5-ylethanone](/img/structure/B2599282.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2599283.png)

![3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2599287.png)

![Tert-butyl 4-[(3-aminopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2599299.png)